1-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)ethanol
Overview
Description
1-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)ethanol is a chemical compound that belongs to the class of benzodioxane derivatives It is characterized by the presence of a nitro group at the 6th position and an ethanol group at the 7th position of the benzodioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)ethanol typically involves the nitration of 2,3-dihydro-1,4-benzodioxin followed by the introduction of the ethanol group. One common method involves the following steps:
Nitration: The starting material, 2,3-dihydro-1,4-benzodioxin, is nitrated using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at a controlled temperature to ensure the selective introduction of the nitro group at the 6th position.
Reduction: The nitro group can be reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Ethanol Introduction: The amino group is then converted to an ethanol group through a series of reactions, including diazotization and subsequent nucleophilic substitution with ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 1-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)acetic acid.
Reduction: 1-(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)ethanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial and antifungal agent due to its ability to inhibit biofilm formation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand the interactions of nitroaromatic compounds with biological systems.
Mechanism of Action
The mechanism of action of 1-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)ethanol involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antibacterial or antifungal effects. The benzodioxane ring system may also interact with specific proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane, 6-nitro-: Similar structure but lacks the ethanol group.
2,3-Dihydro-1,4-benzodioxin-6-yl derivatives: Various derivatives with different substituents at the 6th position.
Uniqueness
1-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)ethanol is unique due to the presence of both the nitro and ethanol groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-6(12)7-4-9-10(16-3-2-15-9)5-8(7)11(13)14/h4-6,12H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTHUXPHCMNTOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1[N+](=O)[O-])OCCO2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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